molecular formula C16H17N5O3 B2633441 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034453-74-0

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2633441
CAS RN: 2034453-74-0
M. Wt: 327.344
InChI Key: NFXLMJJVGDELAE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrole, an oxadiazole, and a dihydropyridine . Pyrroles are five-membered aromatic heterocycles with a nitrogen atom . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Dihydropyridines are a class of compounds that are derived from pyridine through the addition of four hydrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole and oxadiazole rings would contribute to the aromaticity of the molecule, while the dihydropyridine group could potentially add some conformational flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially allow for hydrogen bonding, which could affect its solubility and boiling/melting points .

Scientific Research Applications

Synthesis and Chemical Structure
The compound N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to a class of heterocyclic compounds known for their complex structures and potential biological activities. The synthesis of related compounds often involves multistep reactions, starting from basic heterocyclic moieties and involving reactions like cyclization, condensation with carbonyldiimidazole, and reactions with benzamidoximes. The resulting compounds, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, are characterized using techniques like IR, 1H NMR, and liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).

Biological and Pharmacological Activities

  • Antioxidant Activity : Compounds structurally related to the given compound have been synthesized and evaluated for their antioxidant activities. For example, derivatives of 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one were synthesized and their antioxidant properties were screened (George, Sabitha, Kumar, & Ravi, 2010).

  • Antimicrobial and Antimycobacterial Activity : Various derivatives, including those with oxadiazole rings, have demonstrated antimicrobial and antimycobacterial activities. For instance, compounds like nicotinic acid hydrazide derivatives have been synthesized and screened for their antimycobacterial activity (Sidhaye, Dhanawade, Manasa, & Aishwarya, 2011).

  • Insecticidal Activity : Compounds containing 1,2,4- or 1,3,4-oxadiazole rings, similar in structure to the compound , have been synthesized and evaluated for their insecticidal activities. For example, anthranilic diamides analogs containing oxadiazole rings displayed significant larvicidal activities against certain pests (Li et al., 2013).

  • Potential in Imaging and Tracer Studies : Derivatives of the compound have been synthesized for use in imaging studies related to diseases like cancer and neuroinflammation. For instance, compounds like N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have been prepared as potential PET agents for imaging of specific enzymes in neuroinflammation (Wang et al., 2018).

properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-3-21-9-5-7-12(21)14-18-13(24-19-14)10-17-15(22)11-6-4-8-20(2)16(11)23/h4-9H,3,10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXLMJJVGDELAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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